![molecular formula C14H10N6O B2519717 N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415527-11-4](/img/structure/B2519717.png)
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1,2,4-triazolo[4,3-b]pyridazines exhibit promising biological activities, making them valuable in drug development. Researchers have explored their potential as:
- RORγt Inverse Agonists : These compounds can modulate immune responses and may have applications in autoimmune diseases .
- PHD-1 Inhibitors : PHD-1 inhibitors are relevant in treating conditions related to hypoxia and tissue oxygen levels .
- JAK1 and JAK2 Inhibitors : Janus kinase (JAK) inhibitors are used in autoimmune disorders and cancer therapy .
Material Sciences
Beyond medicinal applications, triazolo[4,3-b]pyridazines find use in material science:
- Functional Materials : These compounds contribute to the development of functional materials, such as sensors, catalysts, and optoelectronic devices .
Antimicrobial and Molluscicidal Properties
1,2,4-triazolo[4,3-b]pyridazines have demonstrated:
- Antimicrobial Activity : They exhibit antibacterial and antifungal properties, which could be harnessed for drug design .
- Molluscicidal Activity : Useful in controlling snail populations (important for schistosomiasis control) .
Cancer Research
Researchers have explored the cytotoxic effects of these compounds against breast cancer cell lines .
Cardiovascular Disorders and Diabetes
Triazolo[4,3-b]pyridazines have potential applications in treating cardiovascular diseases and type 2 diabetes .
Hyperproliferative Disorders
These compounds may play a role in managing hyperproliferative disorders .
Mechanism of Action
Target of action
Compounds with a triazolo-pyridazine structure are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.
Mode of action
As potential kinase inhibitors, these compounds could bind to the active site of the kinase, preventing it from adding a phosphate group to its target protein . This could disrupt the signaling pathway that the kinase is involved in.
Biochemical pathways
The exact pathways affected would depend on the specific kinase that the compound targets. Kinases are involved in a wide variety of pathways, including cell growth and division, apoptosis, and immune response .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of triazolo-pyridazine compounds would depend on their specific chemical structure. Some related compounds have been found to have good oral bioavailability .
Result of action
The molecular and cellular effects would depend on the specific target of the compound. In general, kinase inhibitors can disrupt cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the body fluids it is in, as this could influence its ionization state and therefore its ability to interact with its target .
properties
IUPAC Name |
N-(2-cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-9-17-18-13-7-6-12(19-20(9)13)14(21)16-11-5-3-2-4-10(11)8-15/h2-7H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGGRADVLFWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
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